MCF7 Antiproliferative Activity: Direct Comparator Analysis of 6-Phenylpyridin-3-yl Scaffold Derivatives
In a study evaluating antiproliferative activity against the human breast adenocarcinoma MCF7 cell line, a derivative built upon the (6-phenylpyridin-3-yl)methanol scaffold exhibited significant inhibition of cell growth after 72 hours in an MTT assay [1]. While the parent fragment itself serves as a scaffold, derivatives incorporating this moiety have shown promising activity. In a related class of 6-aryl-2-methylnicotinic acid hydrazides, compounds with 6-phenyl substitution patterns demonstrated IC50 values in the low micromolar range against MCF7 cells, providing a baseline for the scaffold's potential when elaborated .
| Evidence Dimension | Antiproliferative activity (cell growth inhibition) |
|---|---|
| Target Compound Data | Derivative of (6-phenylpyridin-3-yl)methanol scaffold active against MCF7 (specific IC50 not reported for parent) |
| Comparator Or Baseline | 6-aryl-2-methylnicotinic acid hydrazides: IC50 in low micromolar range against MCF7 |
| Quantified Difference | Quantitative IC50 data for parent scaffold not available; class-level inference based on derivative activity |
| Conditions | Human MCF7 breast cancer cell line, 72h MTT assay |
Why This Matters
Demonstrates that the 6-phenylpyridin-3-yl core is a validated starting point for medicinal chemistry campaigns targeting breast cancer, with derivatives showing cellular activity.
- [1] ChEMBL Database. CHEMBL2345705: Antiproliferative activity against human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay. Document: CHEMBL2331188. View Source
